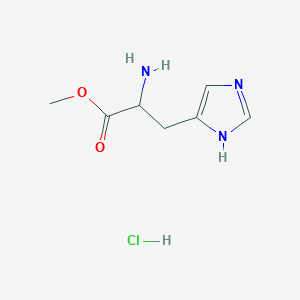

L-Histidine methyl ester dihydrochloride

概要

説明

L-ヒスチジンメチルエステル二塩酸塩は、アミノ酸ヒスチジンの誘導体です。これはペプチド合成で一般的に使用され、化学、生物学、医学などのさまざまな分野で応用されています。 この化合物は、金属と安定な錯体を形成する能力と、さまざまな生物活性分子の合成における役割で知られています .

2. 製法

合成経路と反応条件: L-ヒスチジンメチルエステル二塩酸塩は、塩酸存在下でのL-ヒスチジンとメタノールのエステル化によって合成できます。反応は通常、以下の手順を含みます。

- L-ヒスチジンをメタノールに溶解します。

- 溶液に塩酸を加えます。

- 混合物を数時間還流条件下で加熱します。

- 反応混合物を冷却し、ジエチルエーテルなどの非溶媒を加えて生成物を沈殿させます。

- 沈殿物をろ過して乾燥させ、L-ヒスチジンメチルエステル二塩酸塩を得ます .

工業的製造方法: L-ヒスチジンメチルエステル二塩酸塩の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、工業用反応器の使用と、製品の高収率と純度を確保するための反応条件の精密な制御が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Methyl L-histidinate dihydrochloride can be synthesized through the esterification of L-histidine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

- Dissolve L-histidine in methanol.

- Add hydrochloric acid to the solution.

- Heat the mixture under reflux conditions for several hours.

- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.

- Filter and dry the precipitate to obtain Methyl L-histidinate dihydrochloride .

Industrial Production Methods: Industrial production of Methyl L-histidinate dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .

化学反応の分析

反応の種類: L-ヒスチジンメチルエステル二塩酸塩は、以下を含むさまざまな化学反応を起こします。

置換反応: ピクテ・シュペンゲル反応でさまざまなアルデヒドと反応して、イミダゾピリジン誘導体を形成できます.

アミド化反応: ポリ(α,β-L-アスパラギン酸)と反応して、双性イオンポリペプチド誘導体を形成できます.

錯形成反応: メタクリル酸クロリドと反応して、金属キレート配位子を形成できます.

一般的な試薬と条件:

ピクテ・シュペンゲル反応: アルデヒド、酸性条件。

アミド化反応: ポリ(α,β-L-アスパラギン酸)、カップリング剤。

錯形成反応: メタクリル酸クロリド、塩基性条件。

主な生成物:

- イミダゾピリジン誘導体

- 双性イオンポリペプチド誘導体

- 金属キレート配位子

4. 科学研究への応用

L-ヒスチジンメチルエステル二塩酸塩には、いくつかの科学研究への応用があります。

科学的研究の応用

Biochemical Research

Substrate in Enzymatic Assays

L-Histidine methyl ester dihydrochloride serves as a substrate for various enzymatic assays, particularly those focusing on enzyme kinetics involving histidine residues. It is crucial for studying the mechanisms of enzymes such as histidine decarboxylase, which converts histidine into histamine. Research indicates that this compound can inhibit histidine decarboxylase in a time-dependent manner, providing insights into enzyme regulation and function .

Pharmaceutical Development

Drug Formulation

This compound is integral in pharmaceutical formulations, especially for creating histidine-rich peptides. These peptides enhance drug stability and efficacy, making them valuable in developing new therapeutic agents. For instance, this compound has been utilized in synthesizing optically pure L-(+)-ergothioneine, a compound with potential antioxidant properties .

Nutrition and Dietary Supplements

Muscle Recovery and Metabolic Health

this compound is incorporated into dietary supplements aimed at improving muscle recovery and overall metabolic health. Its role in protein synthesis makes it beneficial for athletes and individuals engaged in strenuous exercise. Studies have shown that supplementation can help prevent fatigue and improve performance during physical activities .

Cell Culture Media

Cell Growth Support

In cell biology, this compound is added to culture media to support the growth of various cell lines. It provides essential nutrients necessary for optimal cell proliferation, making it a crucial component in research involving cellular metabolism and growth dynamics .

Research on Neurotransmitters

Neurotransmitter Synthesis Studies

The compound is also utilized in studies investigating the role of histidine in neurotransmitter synthesis. These studies aim to uncover potential links between histidine metabolism and neurological disorders, highlighting its significance in neuropharmacology .

Data Table: Summary of Applications

Case Study 1: Enzyme Kinetics

A study examining the kinetics of histidine decarboxylase utilized this compound as an inhibitor. Results demonstrated that varying concentrations of the compound affected enzyme activity, providing insights into its regulatory mechanisms.

Case Study 2: Muscle Recovery

Research on athletes supplemented with this compound found improved muscle recovery times post-exercise compared to a control group. This supports its application in sports nutrition.

Case Study 3: Neurotransmitter Research

A recent investigation into the effects of histidine on neurotransmitter levels revealed that this compound can modulate neurotransmitter synthesis pathways, suggesting potential therapeutic applications for neurological conditions.

作用機序

L-ヒスチジンメチルエステル二塩酸塩の作用機序は、金属と安定な錯体を形成する能力と、さまざまな生化学反応の触媒における役割を含みます。この化合物は、酵素やタンパク質などの分子標的に作用し、それらの活性と安定性に影響を与えます。 含まれる経路には、金属イオン配位とペプチド結合形成があります .

類似化合物:

- L-ヒスチジンメチルエステル

- N-メタクリル酸-(L)-ヒスチジンメチルエステル

- L-ヒスチジン二塩酸塩

比較: L-ヒスチジンメチルエステル二塩酸塩は、安定な金属錯体を形成する能力と、さまざまな化学反応における汎用性によりユニークです。L-ヒスチジンメチルエステルと比較して、安定性と反応性が向上しています。 N-メタクリル酸-(L)-ヒスチジンメチルエステルは主に金属キレート用途に使用されますが、L-ヒスチジン二塩酸塩は生化学研究でより一般的に使用されます .

類似化合物との比較

- L-histidine methyl ester

- N-methacryloyl-(L)-histidine methyl ester

- L-histidine dihydrochloride

Comparison: Methyl L-histidinate dihydrochloride is unique due to its ability to form stable metal complexes and its versatility in various chemical reactions. Compared to L-histidine methyl ester, it has enhanced stability and reactivity. N-methacryloyl-(L)-histidine methyl ester is primarily used for metal-chelating applications, while L-histidine dihydrochloride is more commonly used in biochemical studies .

生物活性

L-Histidine methyl ester dihydrochloride (LHMED) is a derivative of the amino acid histidine, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its antibacterial, antiviral properties, and potential applications in various fields.

- Chemical Formula : C₇H₁₃Cl₂N₃O₂

- Molecular Weight : 242.11 g/mol

- Melting Point : 198°C (decomposition)

- Solubility : Soluble in dimethyl sulfoxide, methanol, and water .

Antibacterial Activity

Research indicates that LHMED exhibits significant antibacterial properties. A study evaluating the efficacy of peptides derived from LHMED demonstrated potent activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 1 to 8 µM, effectively targeting antibiotic-resistant strains.

Table 1: Antibacterial Activity of LHMED-Derived Peptides

| Bacteria | Minimum Inhibitory Concentration (µM) |

|---|---|

| Staphylococcus aureus | 1-8 |

| Escherichia coli | 1-8 |

| Pseudomonas aeruginosa | 1-8 |

The mechanism of action involves the permeabilization of bacterial membranes, leading to cell lysis. Time-killing experiments showed a rapid decrease in colony-forming units within five minutes for E. coli, while the effect on S. aureus was slower but significant after 45 minutes .

Antiviral Activity

LHMED has also been investigated for its antiviral properties. An in vitro study assessed its efficacy against influenza virus A/Moscow/01/2009 (H1N1) and SARS-CoV-2. Results indicated that LHMED exhibited antiviral activity at a concentration of 5.0 µg/mL without cytotoxic effects up to 160.0 µg/mL.

Table 2: Antiviral Activity of LHMED

| Virus | IC50 (µg/mL) | Cytotoxicity Threshold (µg/mL) |

|---|---|---|

| Influenza A (H1N1) | 5.0 | 160 |

| SARS-CoV-2 | Moderate | No cytotoxicity at 160 |

The compound's ability to suppress viral replication suggests potential as a therapeutic agent against respiratory viruses .

Case Studies and Research Findings

- Reproductive Toxicity Study : A study evaluated the reproductive toxicity of LHMED analogs over a prolonged period (120 days), revealing structural and functional damage in test subjects, alongside significant hormonal changes, including increased testosterone levels .

- Crystallization and Characterization : The crystallization of LHMED has been characterized using X-ray diffraction and FT-IR spectroscopy, confirming its nonlinear optical properties and thermal stability .

- Kinetic Resolution Studies : LHMED has been utilized as a catalyst in kinetic resolution processes, showcasing its versatility in organic synthesis applications .

特性

IUPAC Name |

methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAYENIPKPKKMV-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7389-87-9 | |

| Record name | Methyl L-histidinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。